2-methoxy-N-(1,3-thiazol-2-yl)benzamide
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Overview
Description
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-methoxy-N-(1,3-thiazol-2-yl)benzamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the conversion of arachidonic acid into prostaglandins . This results in a reduction of inflammation and associated symptoms.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation . By inhibiting the production of prostaglandins, the compound can alleviate inflammation and its associated symptoms .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Cellular Effects
Thiazole derivatives have been shown to have significant effects on various types of cells and cellular processes
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 2-methoxy-N-(1,3-thiazol-2-yl)benzamide typically involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminothiazole to yield the desired product . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
2-methoxy-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Scientific Research Applications
2-methoxy-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:
Comparison with Similar Compounds
2-methoxy-N-(1,3-thiazol-2-yl)benzamide can be compared with other thiazole derivatives, such as:
4-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide: This compound has similar antibacterial properties but may differ in its spectrum of activity.
N-(4-methyl-1,3-thiazol-2-yl)benzamide: This derivative may exhibit different pharmacokinetic properties and biological activities.
2,3-dimethyl-N-(1,3-thiazol-2-yl)benzamide: This compound may have enhanced stability and different reactivity compared to this compound.
Properties
IUPAC Name |
2-methoxy-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-15-9-5-3-2-4-8(9)10(14)13-11-12-6-7-16-11/h2-7H,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTRTZRDJKGVQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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